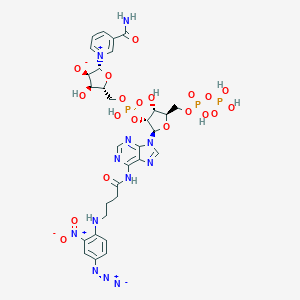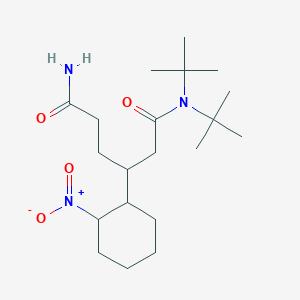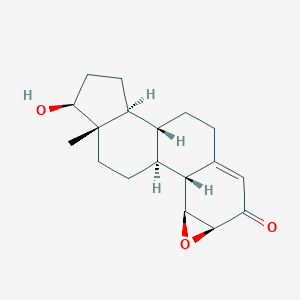
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of uracil derivatives, which are widely used in medicinal chemistry, biochemistry, and molecular biology.
Wissenschaftliche Forschungsanwendungen
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- involves the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to the inhibition of cancer cell growth and proliferation.
In addition to its anticancer properties, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has also been studied for its potential applications in the treatment of viral infections. Studies have shown that this compound has potent antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. The mechanism of action of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- involves the inhibition of viral DNA or RNA synthesis, which leads to the inhibition of viral replication.
Wirkmechanismus
The mechanism of action of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- involves the inhibition of thymidylate synthase or viral DNA or RNA synthesis, depending on the application. Thymidylate synthase is an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- prevents the synthesis of DNA, which leads to the inhibition of cancer cell growth and proliferation. In the case of viral infections, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- inhibits viral DNA or RNA synthesis, which leads to the inhibition of viral replication.
Biochemical and Physiological Effects:
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has several biochemical and physiological effects, depending on the application. In the case of cancer treatment, this compound inhibits thymidylate synthase, which leads to the inhibition of DNA synthesis and cancer cell growth. In the case of viral infections, Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- inhibits viral DNA or RNA synthesis, which leads to the inhibition of viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- has several advantages and limitations for lab experiments. One of the advantages is its potent anticancer and antiviral activity, which makes it a promising candidate for further research. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations is its potential toxicity, which requires careful handling and testing.
Zukünftige Richtungen
There are several future directions for the research of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro-. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the study of its potential applications in other fields, such as neuroscience and immunology. Additionally, further research is needed to investigate its potential side effects and toxicity in vivo, which will be important for its clinical translation. Finally, the development of novel derivatives and analogs of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- may lead to the discovery of even more potent and selective compounds.
Synthesemethoden
The synthesis of Uracil, 3-(3-bromo-4-methoxybenzyl)-5-fluoro- can be achieved through several methods. One of the most common methods involves the reaction of 5-fluorouracil with 3-(3-bromo-4-methoxybenzyl) bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
102613-16-1 |
|---|---|
Molekularformel |
C12H10BrFN2O3 |
Molekulargewicht |
329.12 g/mol |
IUPAC-Name |
3-[(3-bromo-4-methoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10BrFN2O3/c1-19-10-3-2-7(4-8(10)13)6-16-11(17)9(14)5-15-12(16)18/h2-5H,6H2,1H3,(H,15,18) |
InChI-Schlüssel |
YZAUGSTYMGFVRY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br |
Andere CAS-Nummern |
102613-16-1 |
Synonyme |
3-[(3-bromo-4-methoxy-phenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



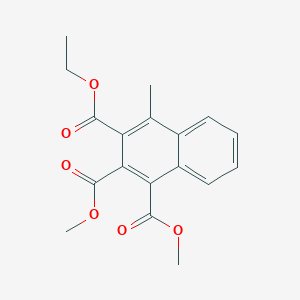
![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)


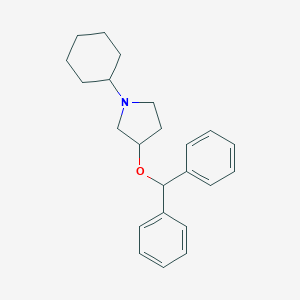
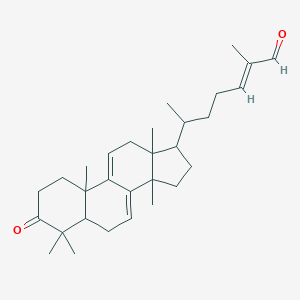
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)


![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)
